

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

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Compound of Interest

Compound Name: 2-Ethoxy-3-iodopyridine

Cat. No.: B1591691

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This technical guide provides a comprehensive overview of the properties and safety of the research compound GSK1016790A (CAS Number: 942206-85-1). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel agonist in their work. While the initial query referenced CAS number 766557-60-2, which corresponds to the chemical intermediate **2-Ethoxy-3-iodopyridine**, this guide focuses on the well-characterized, biologically active compound GSK1016790A to provide a more substantive and practical resource for the intended scientific audience. Chemical intermediates such as **2-Ethoxy-3-iodopyridine** are crucial building blocks in the synthesis of complex molecules like GSK1016790A, highlighting the intricate process of drug discovery and development.

Physicochemical Properties of GSK1016790A

GSK1016790A is a cell-permeable piperazine amide derivative that has emerged as a cornerstone tool for investigating the physiological and pathological roles of the TRPV4 ion channel.^[1] Its high potency and selectivity make it an invaluable asset in elucidating the complex signaling pathways governed by TRPV4 activation.

Property	Value	Source
CAS Number	942206-85-1	[1][2]
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂	[2]
Molecular Weight	655.61 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in DMSO (approx. 15 mg/mL), ethanol (approx. 10 mg/mL), and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.	[2]
Storage	Store at -20°C for long-term stability (≥4 years).	[2]

Note on Solubility: For aqueous solutions, it is recommended to first dissolve GSK1016790A in DMSO and then dilute with the aqueous buffer of choice.[2] A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

Mechanism of Action and Signaling Pathways

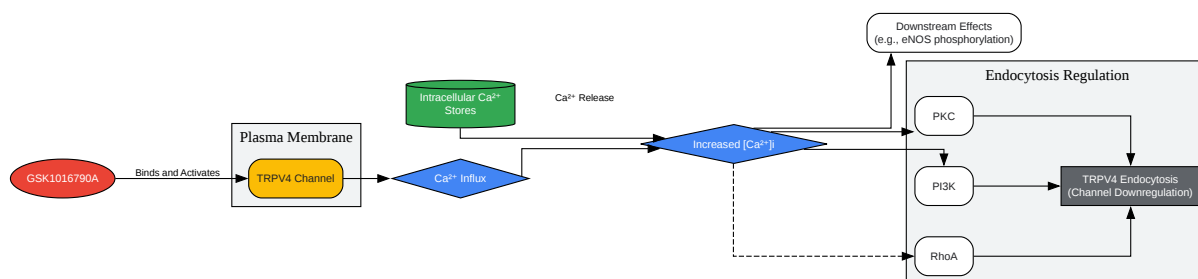
GSK1016790A is a potent and selective agonist of the TRPV4 channel, a non-selective cation channel that is permeable to Ca²⁺. [1] It elicits Ca²⁺ influx in cells expressing TRPV4 with high potency, with reported EC₅₀ values of 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse counterparts. This potency is approximately 300-fold greater than that of another commonly used TRPV4 agonist, 4α-PDD.[1]

The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This initial calcium signal can then trigger downstream pathways that vary depending on the cell type. In endothelial cells, for example,

GSK1016790A-mediated TRPV4 activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), an important event in vasodilation.[3]

Interestingly, prolonged stimulation with GSK1016790A can lead to a desensitization of the TRPV4 channel and its downregulation from the plasma membrane.[4][5] This process involves the internalization of the channel and is dependent on both calcium influx and release from intracellular stores.[6][7] The trafficking and endocytosis of TRPV4 following activation by GSK1016790A are regulated by a complex interplay of signaling molecules, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[6][7][8]

Signaling Pathway of GSK1016790A-Induced TRPV4 Activation and Downregulation



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Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.

Applications in Research

GSK1016790A's high potency and selectivity make it an indispensable tool for studying the diverse roles of TRPV4 channels in health and disease. These channels are implicated in a wide array of physiological processes, including:

- **Mechanosensation:** TRPV4 is activated by mechanical stimuli such as shear stress and osmotic changes.[9] GSK1016790A allows for the specific activation of the channel to study its role in these processes in various tissues, including the vascular endothelium and kidneys.[9]
- **Thermosensation:** TRPV4 is sensitive to warm temperatures, and GSK1016790A can be used to probe its contribution to temperature sensing.[9]
- **Cardiovascular Regulation:** Activation of TRPV4 in the vascular endothelium can lead to vasodilation.[10] GSK1016790A is used to investigate the role of TRPV4 in blood pressure regulation and endothelial function.
- **Pain and Inflammation:** TRPV4 is expressed in sensory neurons and is involved in nociception. GSK1016790A can be used to study the mechanisms of pain and inflammation mediated by this channel.
- **Respiratory Function:** TRPV4 is present in the lungs and is implicated in conditions like pulmonary edema.

Safety and Toxicity Profile

While GSK1016790A is a valuable research tool, it is crucial to handle it with appropriate safety precautions. It should be considered hazardous until more comprehensive toxicological data is available.[2]

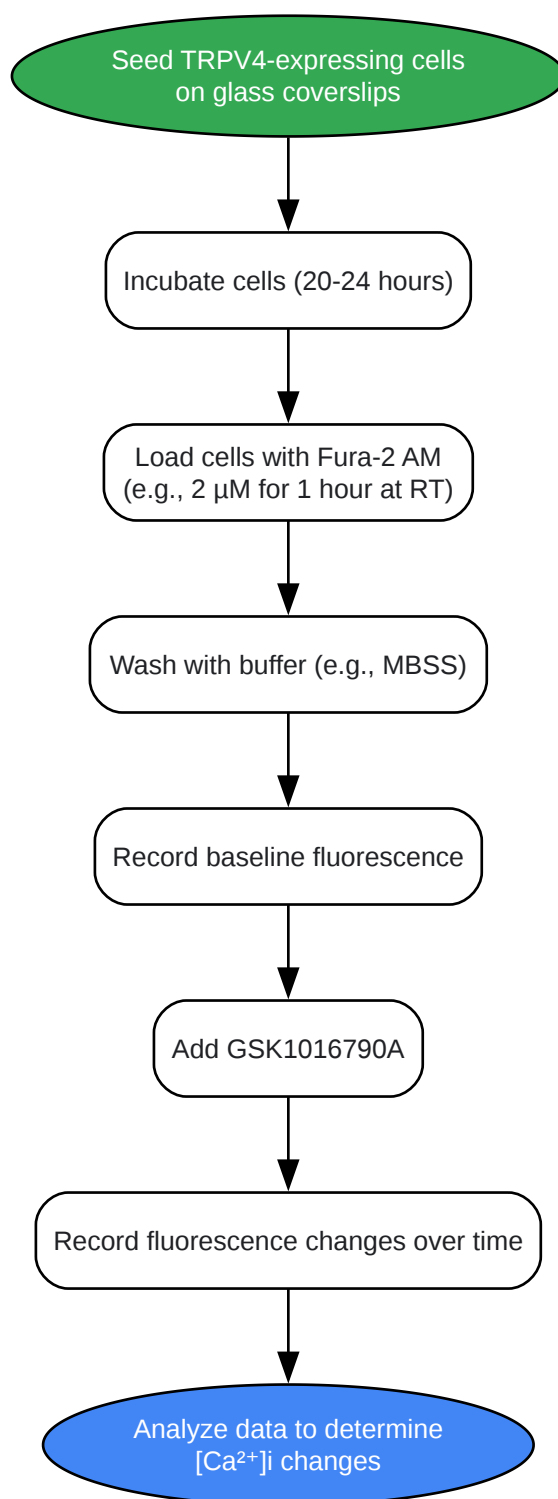
- **Handling:** Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2] Handle in a well-ventilated area, preferably in a chemical fume hood, and wash hands thoroughly after handling.
- **Personal Protective Equipment (PPE):** Wear safety goggles, chemical-resistant gloves, and a lab coat.
- **In Vivo Considerations:** Systemic activation of TRPV4 with high doses of GSK1016790A can have significant physiological consequences. In animal models, intravenous administration has been shown to cause vasodilation, vascular leakage, tissue hemorrhage, and in some cases, cardiopulmonary collapse.[10][11] Studies have also indicated that high concentrations of GSK1016790A can induce neurotoxicity through oxidative stress.[12]

Researchers planning in vivo experiments should carefully consider the dose and route of administration and monitor for adverse effects.

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol provides a general framework for measuring GSK1016790A-induced calcium influx in a cell line expressing TRPV4 using a fluorescent calcium indicator.

Workflow for In Vitro Calcium Influx Assay



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Caption: A typical workflow for a GSK1016790A-induced calcium influx assay.

Step-by-Step Methodology:

- Cell Culture: Seed cells expressing TRPV4 (e.g., HeLa-TRPV4 or HEK293-TRPV4) on glass coverslips in a suitable culture plate.[\[13\]](#) Allow cells to adhere and grow for 20-24 hours.[\[13\]](#)
- Loading with Calcium Indicator:
 - Prepare a loading buffer containing a fluorescent calcium indicator such as Fura-2 AM (e.g., 2 μ M) in an appropriate buffer like Modified Balanced Salt Solution (MBSS).[\[13\]](#) MBSS composition: 140 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3.3 mM NaHCO₃, 2 mM CaCl₂, 5.5 mM glucose, 10 mM HEPES, pH 7.4.[\[13\]](#)
 - Remove the culture medium from the cells and wash them with the buffer.
 - Add the loading buffer to the cells and incubate for approximately 1 hour at room temperature in the dark.[\[13\]](#)
- Washing: After incubation, gently wash the cells with the buffer to remove any excess dye.
- Measurement:
 - Place the coverslip with the loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
 - Continuously perfuse the cells with the buffer.
 - Record the baseline fluorescence for a few minutes to ensure a stable signal.
 - Introduce a solution containing the desired concentration of GSK1016790A into the perfusion chamber.
 - Record the changes in fluorescence intensity over time. For Fura-2, this typically involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the emission at ~510 nm.
- Data Analysis:
 - Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

- The change in this ratio over time is proportional to the change in intracellular calcium concentration ($[Ca^{2+}]_i$).
- Plot the fluorescence ratio as a function of time to visualize the calcium influx profile in response to GSK1016790A.

Note: This is a generalized protocol. Specific parameters such as dye concentration, loading time, and buffer composition may need to be optimized for different cell types and experimental setups.

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